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molecular formula C14H18ClNO2 B8571610 Tert-butyl (1-(4-chlorophenyl)cyclopropyl)carbamate

Tert-butyl (1-(4-chlorophenyl)cyclopropyl)carbamate

Cat. No. B8571610
M. Wt: 267.75 g/mol
InChI Key: GNGWBBFLUXWTNQ-UHFFFAOYSA-N
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Patent
US08541407B2

Procedure details

A solution of 1-(4-chlorophenyl)cyclopropanecarboxylic acid (10.5 g, 53.3 mmol) in toluene (70 mL) was treated successively with triethylamine (15 mL, 106.6 mmol), diphenylphosphorylazide (DPPA) (12.7 mL, 58.6 mmol) and tert-butanol (25 mL, 267 mmol). The reaction mixture was stirred at 80° C. for 20 hours. The mixture was partitioned between ethyl acetate (300 mL) and water (100 mL). The phases were separated and the organic phase was washed with water (80 mL) then brine (100 mL). The organic phase was dried over sodium sulfate, filtered and concentrated in vacuo. The crude product was purified by flash chromatography (SiO2, 10% ethyl acetate in hexanes). The tert-butyl (1-(4-chlorophenyl)cyclopropyl)carbamate was obtained as a white solid (14 g). LCMS [M+H]: 268.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
12.7 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2(C(O)=O)[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.C([N:16]([CH2:19]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:28])C=CC=CC=1.[C:38]([OH:42])([CH3:41])([CH3:40])[CH3:39]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([NH:16][C:19](=[O:28])[O:42][C:38]([CH3:41])([CH3:40])[CH3:39])[CH2:9][CH2:10]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(CC1)C(=O)O
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
12.7 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between ethyl acetate (300 mL) and water (100 mL)
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with water (80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (SiO2, 10% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(CC1)NC(OC(C)(C)C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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